1-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol is an organic compound characterized by its unique structure, which includes a benzodiazole ring and an ethan-1-ol group. This compound is part of the larger family of benzodiazoles, known for their diverse applications in medicinal chemistry, biology, and materials science. The compound's structure contributes to its potential biological activities, making it a subject of interest in various scientific fields.
The compound can be synthesized through several chemical pathways, utilizing readily available precursors and reagents. Its synthesis and properties are documented in various chemical databases and research articles.
This compound belongs to the class of benzodiazoles, which are heterocyclic compounds containing a fused benzene and diazole ring. Benzodiazoles are known for their pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects.
The synthesis of 1-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol typically involves multi-step reactions starting from simpler organic molecules. One common approach is the reaction of 2-phenylethylamine with appropriate benzoyl chlorides under basic conditions.
The molecular structure of 1-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol can be represented as follows:
Key structural features include:
The compound can participate in several types of chemical reactions:
Common reagents used in these reactions include:
These reactions are crucial for modifying the compound's properties for various applications.
The mechanism of action for 1-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol involves its interaction with specific biological targets. The benzodiazole moiety is known to interact with neurotransmitter receptors and enzymes, influencing various physiological pathways.
Research indicates that compounds with similar structures may exhibit:
Key physical properties include:
Chemical properties include:
1-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol has several potential applications in scientific research:
Research continues into its biological activities and potential applications in drug development and materials science, highlighting its significance in contemporary chemistry.
Benzimidazole derivatives represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure fusing benzene and imidazole rings. Within this class, 1-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol (Molecular Formula: C₁₇H₁₈N₂O) emerges as a structurally specialized compound with significant pharmacological potential [1]. Its core consists of a benzimidazole system substituted at the N-1 position with a 2-phenylethyl chain and at the C-2 position with a hydroxyethyl group (–CH(OH)CH₃). This specific substitution pattern differentiates it from classical benzimidazole drugs and influences its electronic properties, steric profile, and potential bioactivity. The compound’s structural complexity, featuring both hydrogen-bond donor/acceptor sites and aromatic domains, positions it as a versatile candidate for targeted therapeutic applications, particularly in gastrointestinal, infectious, and metabolic diseases where benzimidazole derivatives have established efficacy [3].
The therapeutic exploration of benzimidazoles originated with Woolley’s 1944 proposal that this heterocycle could mimic purines in biological systems [3]. This foundational insight catalyzed extensive research, leading to landmark developments:
Table 1: Evolution of Key Benzimidazole Therapeutics
Era | Therapeutic Class | Representative Drug | Key Structural Features |
---|---|---|---|
1950s | Vitamin B12 analogs | Cyanocobalamin | 5,6-Dimethylbenzimidazole nucleotide |
1980s | Proton Pump Inhibitors | Omeprazole | Pyridylmethylsulfinyl benzimidazole |
1990s–Present | Anthelmintics | Albendazole | Carbamate-functionalized benzimidazole |
2000s–Present | Targeted analogs | 1-[1-(2-Phenylethyl)-1H-benzodiazol-2-yl]ethanol | N-1 phenethyl, C-2 hydroxyethyl |
1-[1-(2-Phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol exhibits distinct structural attributes that define its pharmacophore:
Table 2: Structural Features Defining the Compound’s Pharmacophore
Structural Element | Chemical Group | Pharmacophoric Role |
---|---|---|
Benzimidazole Core | Fused bicyclic system | Base scaffold for planar hydrophobic interactions & H-bonding |
N-1 Substituent | 2-Phenylethyl | Enhances lipophilicity; enables π-π stacking |
C-2 Substituent | Hydroxyethyl | Provides H-bond donor/acceptor; introduces chirality |
Core Nitrogen Atoms | N-H (N1), N3 | N-H: Strong H-bond donor; N3: H-bond acceptor |
When compared to structurally related benzimidazole drugs and analogs, 1-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol displays distinct advantages and divergences:
Table 3: Structural and Functional Comparison with Key Benzimidazole Derivatives
Compound | Molecular Formula | N-1 Substituent | C-2 Substituent | Therapeutic Implications |
---|---|---|---|---|
1-[1-(2-Phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol | C₁₇H₁₈N₂O | 2-Phenylethyl | Hydroxyethyl | Enhanced lipophilicity; H-bonding versatility |
Omeprazole | C₁₇H₁₉N₃O₃S | Pyridylmethyl | Methoxy/sulfinyl | Acid-activated PPI; short half-life |
Albendazole | C₁₂H₁₅N₃O₂S | Propylthio | Carbamate | Microtubule disruption; broad-spectrum anthelmintic |
1-[1-(3-Phenylpropyl)-1H-benzodiazol-2-yl]ethanol | C₁₈H₂₀N₂O [2] | 3-Phenylpropyl | Hydroxyethyl | Increased hydrophobic contact area |
2-[1-(2-Phenylethyl)benzimidazol-2-yl]ethanamine | C₁₇H₁₉N₃ [4] | 2-Phenylethyl | 2-Aminoethyl | Basic center for salt formation; altered H-bonding |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1